(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

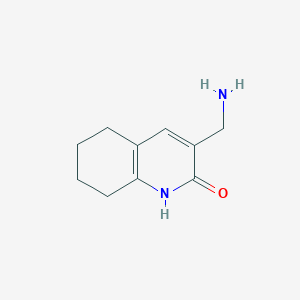

The compound is likely an amino acid derivative due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH). The “3S” denotes the stereochemistry of the third carbon atom in the compound, indicating that it’s a chiral center. The “hydroxy” refers to an alcohol group (-OH), and “phenyl” suggests the presence of a phenyl ring, which is a functional group made up of six carbon atoms in a cyclic arrangement .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl-containing compound with a precursor of the amino acid. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis

The compound contains several functional groups (amino, hydroxy, carboxylic acid, and phenyl) that can undergo various chemical reactions. For example, the amino group can participate in acid-base reactions, the hydroxy group can undergo reactions typical of alcohols, and the carboxylic acid group can react with bases or other nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and acidity, can be predicted based on its structure. For example, the presence of polar functional groups (amino, hydroxy, and carboxylic acid) suggests that the compound would be soluble in polar solvents .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.", "Starting Materials": [ "Phenylacetic acid", "Ethyl acetoacetate", "Benzaldehyde", "Ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sodium sulfite", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-phenyl-3-oxopropanoate by reacting phenylacetic acid with ethyl acetoacetate in the presence of concentrated sulfuric acid.", "Step 2: Conversion of ethyl 3-phenyl-3-oxopropanoate to ethyl 3-phenyl-2-hydroxypropanoate by reacting with sodium hydroxide and water.", "Step 3: Synthesis of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid by reacting ethyl 3-phenyl-2-hydroxypropanoate with benzaldehyde and ammonium chloride in the presence of sodium hydroxide and water.", "Step 4: Conversion of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid to (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride by reacting with hydrochloric acid.", "Step 5: Purification of the final product by recrystallization from water." ] } | |

Numéro CAS |

1201292-56-9 |

Formule moléculaire |

C10H14ClNO3 |

Poids moléculaire |

231.7 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)